![molecular formula C12H13NOS B7592788 N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as TCH346, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound belongs to the family of bicyclic amides and has shown promising results in preclinical studies as a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. It also modulates the activity of various enzymes involved in the metabolism of reactive oxygen species (ROS) and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and protein carbonyls. It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is its excellent neuroprotective properties, which make it a promising therapeutic candidate for various neurological disorders. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is its poor solubility in water, which can make it challenging to formulate for certain applications.
Orientations Futures
There are several future directions for the research on N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide. One of the key areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves a series of chemical reactions that start with the preparation of 3-thiophenylacetic acid, followed by the formation of the bicyclic ring system using a Diels-Alder reaction. The final step involves the introduction of a carboxamide group to the bicyclic ring system. This synthesis method has been optimized to produce high yields of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide with excellent purity.
Applications De Recherche Scientifique
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, which are common features of these disorders.
Propriétés
IUPAC Name |
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(13-10-3-4-15-7-10)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHIANDIFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

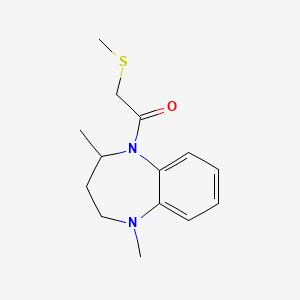
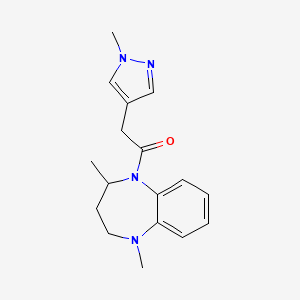
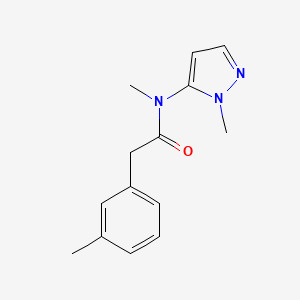
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
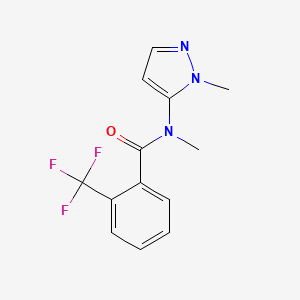
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
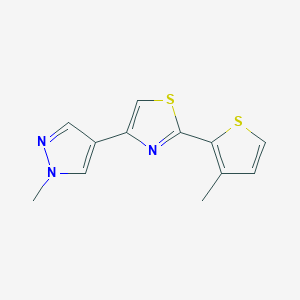
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
